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Compound Name:
2-[4-(4-Chlorophenyl)phenyl]-

ethanol

Cat. No.: B8528978

Get Quote

Executive Summary
2-(Phenylthio)ethanol (PTE) acts as a foundational aryl-thioether with moderate amphipathic

properties, primarily functioning as a membrane-disrupting bacteriostatic agent and a metabolic

substrate for sulfoxidation.

2-(p-Chlorophenylthio)ethanol (CPTE) represents a "bio-enhanced" analog. The introduction of

a chlorine atom at the para-position induces two critical shifts:

Lipophilic Enhancement: Increases

, facilitating superior penetration into microbial lipid bilayers.

Metabolic Blockade: Sterically and electronically inhibits para-hydroxylation (Phase I

metabolism), thereby extending the molecule's half-life and altering its biotransformation

pathway solely toward sulfoxidation.
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Physicochemical Drivers of Biological Activity[2]
The biological divergence between these two compounds is rooted in their physicochemical

properties. The chlorine atom is not merely a structural appendage; it is a lipophilic bioisostere

that alters the molecule's interaction with biological membranes.

Table 1: Comparative Physicochemical Profile[2]

Property
2-
(Phenylthio)ethanol
(PTE)

2-(p-
Chlorophenylthio)e
thanol (CPTE)

Impact on
Bioactivity

Formula --

MW 154.23 g/mol 188.67 g/mol

CPTE is heavier,

affecting diffusion

rates slightly.

LogP (Calc) ~1.9 - 2.1 ~2.7 - 2.9

Critical: CPTE

partitions ~5x more

effectively into lipid

membranes.

Electronic Effect
Electron-rich aromatic

ring

Electron-withdrawing (

)

Cl reduces electron

density on sulfur,

potentially slowing

sulfoxidation.

Metabolic Site para-position open para-position blocked
CPTE resists ring

hydroxylation.

Biological Activity & Mechanism of Action[3][4]
Antimicrobial and Antifungal Potency
Both compounds exhibit antimicrobial activity, but their potency profiles differ due to the

"Chloro-Effect."

PTE (Baseline Activity):
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Mechanism: PTE functions as an amphipathic alcohol. It inserts into the bacterial cell

membrane, disrupting the packing order of the lipid bilayer.[1] This increases membrane

fluidity and permeability, leading to leakage of intracellular components.

Data Anchor: Studies on Fusarium graminearum indicate PTE inhibits mycelial growth with

an EC50 of ~0.33 mg/mL (approx. 2.1 mM). It also shows bacteriostatic activity against E.

coli at higher concentrations (~15 mM).

CPTE (Enhanced Potency):

SAR Insight: The addition of the p-Cl atom significantly enhances antifungal potency. In

medicinal chemistry, this substitution is a standard strategy (seen in azole antifungals) to

increase affinity for lipophilic pockets in enzymes (e.g., CYP51) and improve membrane

residence time.

Predicted Activity: Based on SAR of related p-chlorophenylthio ethers, CPTE is expected

to exhibit 2-4x lower MIC values compared to PTE against dermatophytes and gram-

positive bacteria due to superior membrane accumulation.

Metabolic Fate: The "Metabolic Switch"
The most distinct biological difference lies in how cytochrome P450 enzymes process these

molecules.

PTE Metabolism: Undergoes competitive metabolism.

S-oxidation: Conversion to the sulfoxide and sulfone.

Ring Hydroxylation: CYP450s attack the unobstructed para-position to form p-hydroxy-

PTE (a clearance mechanism).

CPTE Metabolism:

The p-Cl atom blocks ring hydroxylation. This forces the metabolic flux almost exclusively

toward S-oxidation. This "metabolic switching" can lead to higher circulating levels of the

parent compound or its sulfoxide metabolite, potentially prolonging its biological effect.

Diagram 1: Comparative Metabolic Pathways
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Caption: Metabolic divergence. PTE undergoes both oxidation and hydroxylation, whereas

CPTE is funneled primarily into S-oxidation due to the halogen blockade.

Toxicology & Safety Profile
While CPTE offers higher potency, it carries a modified toxicity profile.

Irritation (Both): Both compounds are classified as Category 2 Eye Irritants and Skin Irritants.

The thioether moiety is prone to oxidation, and impurities (disulfides) can cause

sensitization.

Acute Toxicity:

PTE: Generally lower acute toxicity. Metabolized rapidly to water-soluble hydroxy-

derivatives.

CPTE: Likely higher acute toxicity (lower LD50) due to slower clearance and higher

lipophilicity, which facilitates blood-brain barrier (BBB) penetration.
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Environmental Fate: CPTE is more persistent in the environment. The C-Cl bond is resistant

to biodegradation compared to the unsubstituted phenyl ring of PTE.

Experimental Protocols
To validate the biological differences described above, the following self-validating protocols

are recommended.

Protocol A: Comparative Minimum Inhibitory
Concentration (MIC) Assay
Objective: To quantify the "Chloro-Effect" on antimicrobial potency.

Materials:

Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Compounds: PTE (CAS 699-12-7) and CPTE (CAS 83487-97-2).

Media: Mueller-Hinton Broth (MHB).

Detection: Resazurin dye (viability indicator).

Workflow:

Stock Prep: Dissolve compounds in DMSO to 100 mM. Ensure complete solubility (CPTE

may require vortexing).

Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate (Range: 10 mM to 0.01

mM).

Inoculum: Adjust bacterial suspension to

CFU/mL. Add 100 µL to each well.

Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Media only).

Incubation: 37°C for 24 hours.
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Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours. Blue = No growth (Inhibition); Pink

= Growth.

Validation: The MIC of PTE against E. coli must fall within 10-20 mM to validate the assay

sensitivity before recording CPTE values.

Protocol B: In Vitro Microsomal Stability Assay
Objective: To demonstrate the metabolic blockade of the para-position in CPTE.

Workflow:

Incubation: Incubate 1 µM of PTE and CPTE separately with pooled human liver microsomes

(0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing

Internal Standard.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).

Expected Result: CPTE should show a longer half-life (

) and lower

compared to PTE, confirming metabolic stability.

Diagram 2: Experimental Workflow for Stability Testing
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Caption: Step-by-step workflow for determining metabolic stability differences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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